

# physical and chemical properties of Eudistomine K

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## Compound of Interest

Compound Name: *Eudistomine K*

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## Eudistomine K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Eudistomine K** is a marine-derived  $\beta$ -carboline alkaloid, part of the larger family of eudistomins isolated from tunicates of the genus *Eudistoma*. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. **Eudistomine K**, in particular, is characterized by a unique oxathiazepine ring fused to the  $\beta$ -carboline core. This structural feature is believed to contribute to its notable biological profile. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and biological activities of **Eudistomine K**, serving as a technical resource for ongoing and future research and development efforts.

## Physical and Chemical Properties

The physicochemical properties of **Eudistomine K** are summarized in the table below. It is important to note that while some data is readily available from chemical databases, other specific experimental values such as melting point and detailed solubility are not extensively reported in the current body of literature.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>16</sub> BrN <sub>3</sub> OS	PubChem[1]
Molecular Weight	370.27 g/mol	PubChem[1]
Canonical SMILES	C1CS[C@H]2--INVALID-LINK- C3=C(N2)C4=C(C=C3)C(=C(C =C4)Br)O	PubChem[1]
InChI Key	Not available	
Appearance	Not specified in literature	
Melting Point	Not reported in literature	
Solubility	Inferred to be soluble in organic solvents like chloroform and methanol based on isolation protocols for related compounds. Specific solubility data is not available.	

## Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and characterization of **Eudistomine K**. While detailed spectra are not always publicly available, the following provides an overview of the expected spectroscopic features based on its structure and data from related compounds.

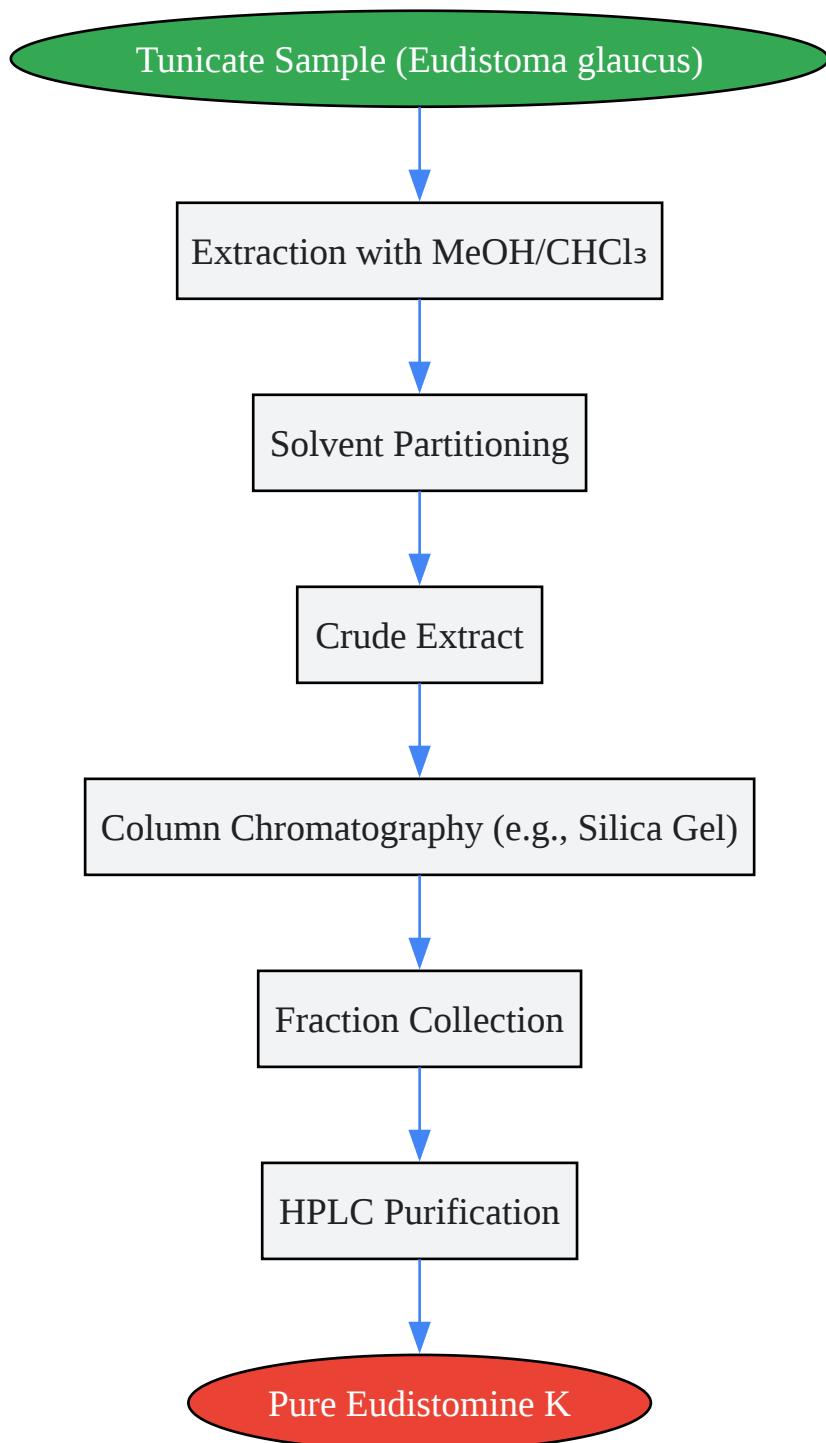
Technique	Description
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the β-carboline core, as well as signals for the protons in the tetrahydro-β-carboline and oxathiazepine rings. The chemical shifts would be influenced by the bromine and hydroxyl substituents on the aromatic ring.
<sup>13</sup> C NMR	The carbon NMR spectrum would provide signals for each of the 14 carbon atoms in the molecule, allowing for the identification of the carbon skeleton. The chemical shifts of the aromatic carbons would be particularly informative regarding the substitution pattern.
Mass Spectrometry	High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern in the MS/MS spectrum could provide further structural information about the connectivity of the different ring systems.
UV-Vis Spectroscopy	The UV-Vis spectrum is expected to show absorption bands characteristic of the β-carboline chromophore. These are typically in the UV region.
IR Spectroscopy	The infrared spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=C, and C-N bond vibrations within the molecule.

## Experimental Protocols

### Isolation of Eudistomine K

**Eudistomine K** has been isolated from the Okinawan marine tunicate *Eudistoma glaucus*. The general procedure involves extraction of the tunicate tissues with organic solvents, followed by chromatographic separation to purify the individual eudistomins.

General Workflow for Isolation:



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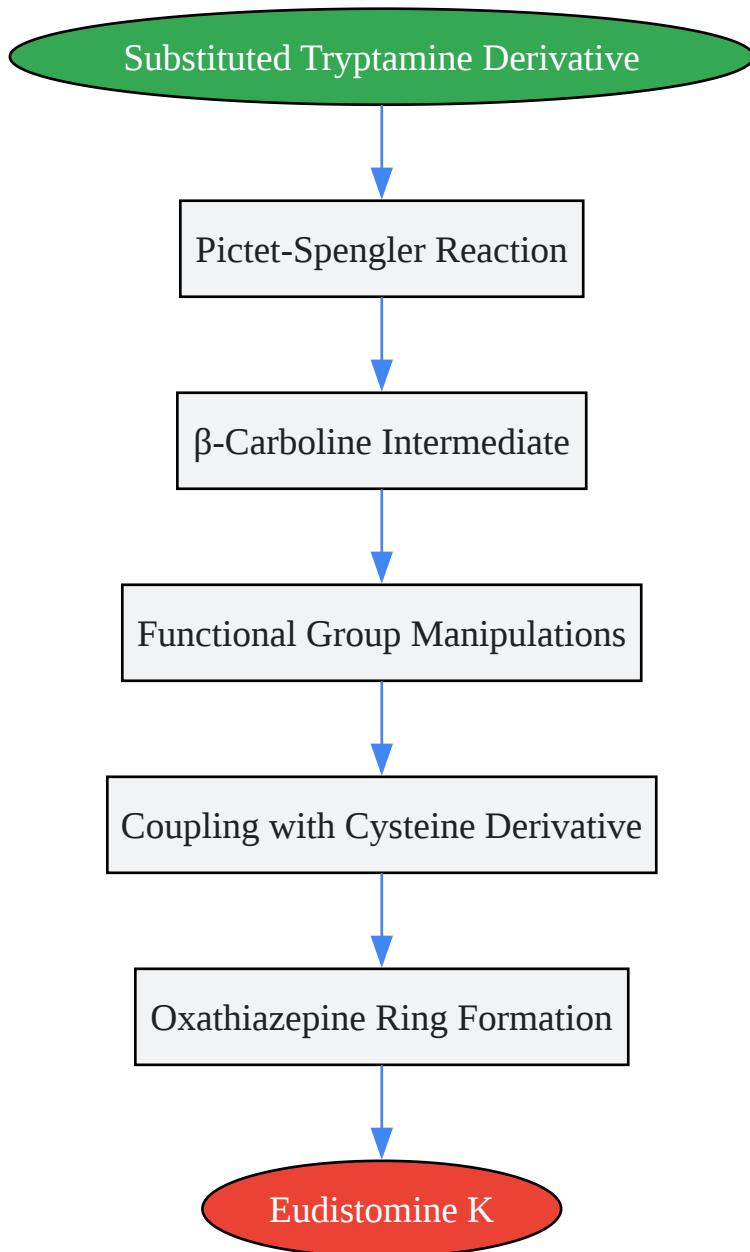
A generalized workflow for the isolation of **Eudistomine K**.

## Total Synthesis of Eudistomine K

The total synthesis of **Eudistomine K** has been reported, providing a means to access this molecule for further biological evaluation without relying on natural sources. A key step in the synthesis of many eudistomins is the Pictet-Spengler reaction to form the  $\beta$ -carboline core. The synthesis of **Eudistomine K** involves the construction of the characteristic oxathiazepine ring.

### Key Synthetic Steps:

- Preparation of the  $\beta$ -carboline core: This is often achieved through a Pictet-Spengler reaction between a tryptamine derivative and an appropriate aldehyde or ketone.
- Introduction of substituents: The bromine and hydroxyl groups are introduced onto the indole ring of the tryptamine precursor or at a later stage in the synthesis.
- Formation of the oxathiazepine ring: This unique heterocyclic ring is constructed through a series of reactions, likely involving the coupling of a cysteine-derived fragment to the  $\beta$ -carboline nitrogen, followed by cyclization.



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A conceptual workflow for the total synthesis of **Eudistomine K**.

## Biological Activity

While data on the biological activity of **Eudistomine K** itself is limited, a synthetic derivative has shown remarkable cytotoxic potential.<sup>[2]</sup> This suggests that the **Eudistomine K** scaffold is a promising starting point for the development of new anticancer agents.

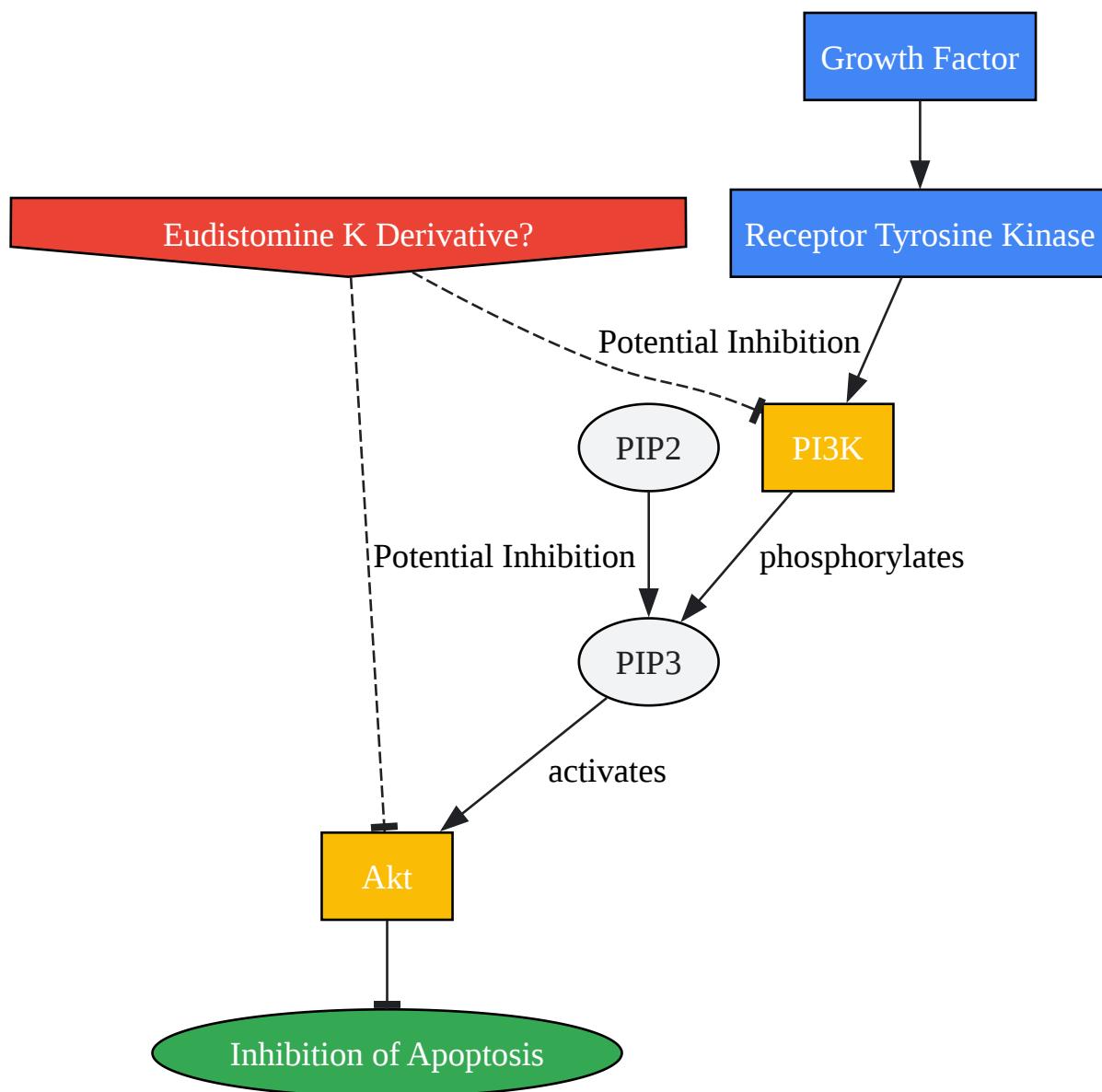
Cell Lines	Activity of Synthetic Derivative	Source
L1210 (murine leukemia)	Potent cytotoxicity (as low as 0.005 µg/mL)	[2]
Molt-4F (human leukemia)	Potent cytotoxicity (as low as 0.005 µg/mL)	[2]
MT-4 (human leukemia)	Potent cytotoxicity (as low as 0.005 µg/mL)	[2]
P-388 (murine leukemia)	Potent cytotoxicity (as low as 0.005 µg/mL)	[2]

Other eudistomins have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties.[2]

## Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways targeted by **Eudistomine K** have not yet been fully elucidated. However, based on the known activities of other  $\beta$ -carboline alkaloids and cytotoxic natural products, several pathways can be hypothesized as potential targets. These include pathways that regulate cell proliferation, apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.



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A hypothetical mechanism of action for **Eudistomine K** via the PI3K/Akt pathway.

Further research is required to determine the exact molecular targets and to validate the involvement of these or other signaling pathways in the cytotoxic effects of **Eudistomine K** and its derivatives.

## Conclusion

**Eudistomine K** is a structurally intriguing marine natural product with significant potential for drug discovery, particularly in the area of oncology. While there are gaps in the currently available data, such as a specific melting point and detailed spectroscopic analyses, the reported potent cytotoxicity of a synthetic derivative underscores the importance of continued research on this compound. The synthetic routes that have been developed will be instrumental in providing sufficient material for in-depth biological studies to elucidate its mechanism of action and to explore its therapeutic potential further. This technical guide serves as a foundational resource to aid in these future research endeavors.

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## References

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- 2. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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